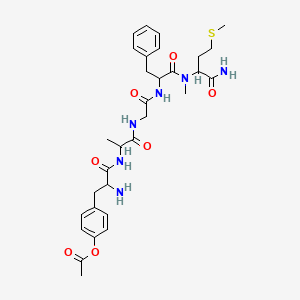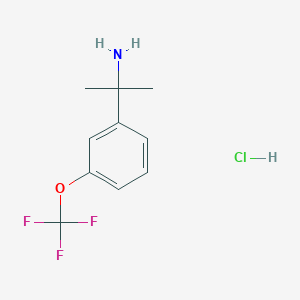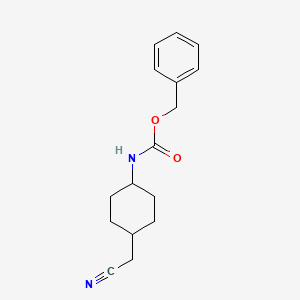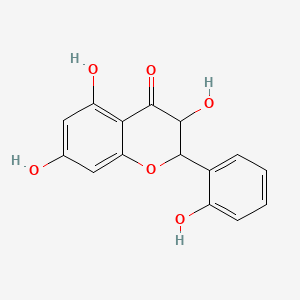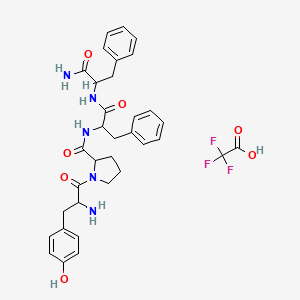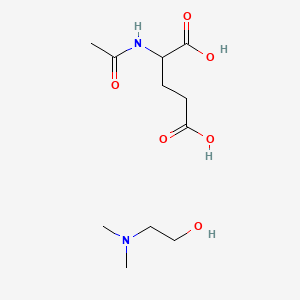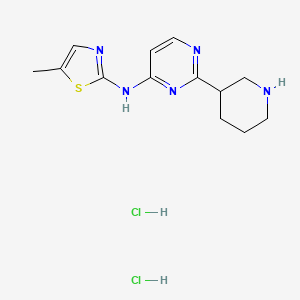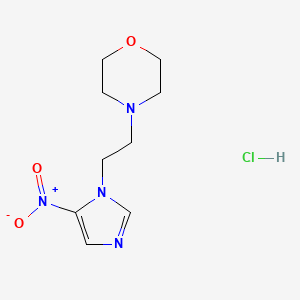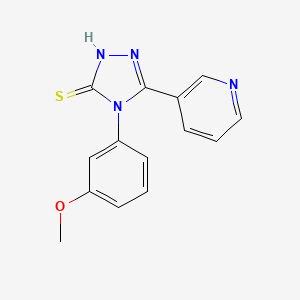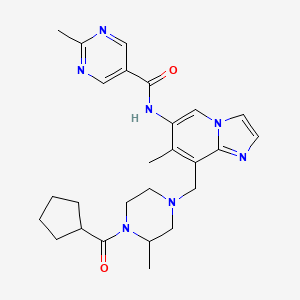
RORgammat Inverse agonist 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RORgammat Inverse agonist 8 is a synthetic compound designed to modulate the activity of the retinoic acid receptor-related orphan receptor-gamma-t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications in autoimmune diseases and cancer .
Métodos De Preparación
The synthesis of RORgammat Inverse agonist 8 typically involves the construction of a novel N-sulfonamide tetrahydroquinoline scaffold. The synthetic route includes several key steps:
Formation of the tetrahydroquinoline core: This is achieved through a series of cyclization reactions.
Introduction of the sulfonamide group: This step involves the reaction of the tetrahydroquinoline core with a sulfonyl chloride under basic conditions.
Functionalization: Additional functional groups are introduced to enhance the compound’s binding affinity and selectivity for RORγt.
Análisis De Reacciones Químicas
RORgammat Inverse agonist 8 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
RORgammat Inverse agonist 8 has a wide range of scientific research applications:
Chemistry: The compound is used as a tool to study the structure-activity relationships of RORγt ligands.
Biology: It is employed in research on the differentiation and function of Th17 cells and the production of IL-17.
Medicine: The compound has potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Mecanismo De Acción
RORgammat Inverse agonist 8 exerts its effects by binding to the ligand-binding domain of RORγt. This binding induces a conformational change in the receptor, disrupting its interaction with coactivator proteins. As a result, the transcriptional activity of RORγt is repressed, leading to a decrease in the production of IL-17 and the differentiation of Th17 cells . The critical role of residue Trp317 in the activation of RORγt has been highlighted in studies, where its conformation is altered upon binding with the inverse agonist .
Comparación Con Compuestos Similares
RORgammat Inverse agonist 8 is unique compared to other RORγt inverse agonists due to its specific structural features and binding properties. Similar compounds include:
BIO399: A synthetic benzoxazinone ligand that also acts as an inverse agonist for RORγt.
BIO592: Another benzoxazinone ligand with agonist properties.
Other tetrahydroquinoline derivatives: These compounds share a similar core structure but differ in their functional groups and binding affinities.
The uniqueness of this compound lies in its specific interactions with the agonist lock (His479-Tyr502-Phe506) and its ability to modulate the immune response by targeting RORγt .
Propiedades
Fórmula molecular |
C26H33N7O2 |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
N-[8-[[4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl]methyl]-7-methylimidazo[1,2-a]pyridin-6-yl]-2-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C26H33N7O2/c1-17-14-31(10-11-33(17)26(35)20-6-4-5-7-20)15-22-18(2)23(16-32-9-8-27-24(22)32)30-25(34)21-12-28-19(3)29-13-21/h8-9,12-13,16-17,20H,4-7,10-11,14-15H2,1-3H3,(H,30,34) |
Clave InChI |
GMRCLEMCHGYDSY-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride](/img/structure/B12300644.png)
